![molecular formula C23H22ClN5O2 B2659065 4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide CAS No. 899971-62-1](/img/structure/B2659065.png)

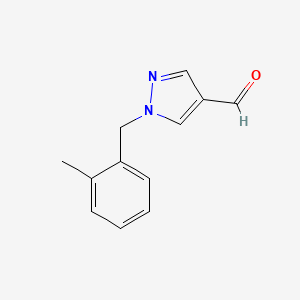

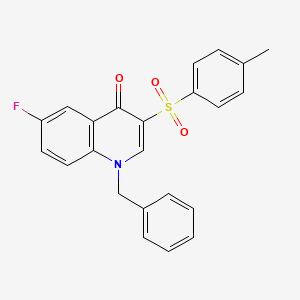

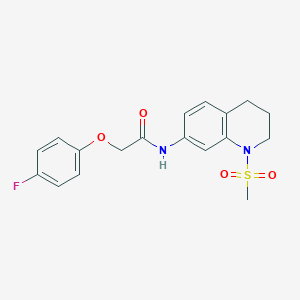

4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

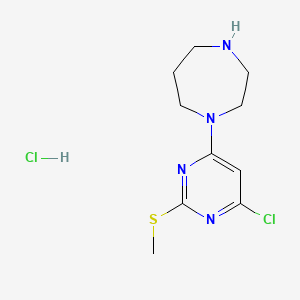

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have shown potential as antiviral and antimicrobial agents . The presence of the triazole moiety is common in many antifungal drugs, such as voriconazole and posaconazole .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like IR, 1H, 13C NMR, and mass spectral data . In some cases, the structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically nucleophilic substitutions . The presence of the triazole ring and the quinoxaline moiety can influence the reactivity of these compounds .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential therapeutic applications. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for antimicrobial activity, highlighting the diverse biological activities of these heterocyclic compounds (El-Agrody et al., 2001). Similarly, pyrazoline and pyrazole derivatives have been prepared and evaluated for their antibacterial and antifungal properties, demonstrating the chemical versatility and potential pharmacological uses of these structures (Hassan, 2013).

Chemical Characterization and Biological Activity The synthesis and characterization of novel quinazolinone derivatives have also been reported, with some compounds screened for anti-inflammatory and analgesic activities, indicating the therapeutic potential of these heterocycles (Farag et al., 2012). This research underscores the importance of structural diversity in the development of new pharmacologically active agents.

Antimicrobial Applications Compounds containing fused 1,2,4-triazine moieties have been synthesized and evaluated for their antifungal activities, illustrating the ongoing interest in developing heterocyclic compounds as antimicrobial agents (Ibrahim et al., 2008). These studies contribute to the understanding of how structural variations within heterocyclic compounds can influence their biological activities.

Anticoronavirus and Antitumoral Activity Recent research has discovered new derivatives with promising in vitro anticoronavirus and antitumoral activities, highlighting the potential of heterocyclic compounds in addressing viral infections and cancer. These findings emphasize the significance of chemical synthesis in the development of novel therapeutic agents with broad biological activities (Jilloju et al., 2021).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned, compounds with a triazole nucleus are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Safety and Hazards

Direcciones Futuras

The future research directions could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, modifications to the structure, such as the inclusion of a thioamide group, could potentially enhance the bioactivity of these compounds as antiviral agents .

Propiedades

IUPAC Name |

4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-16(17-6-3-2-4-7-17)25-21(30)9-5-8-20-26-27-22-23(31)28(14-15-29(20)22)19-12-10-18(24)11-13-19/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCOPNAYPLAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide](/img/structure/B2658984.png)

![1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2658987.png)

![Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2658989.png)

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2658995.png)

![5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2658997.png)

![1-Cyclopentyl-3-(5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2658998.png)